molecular formula C21H20N2O3 B11676770 N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11676770
M. Wt: 348.4 g/mol
InChI Key: PULVDPBGOYFFJX-LPYMAVHISA-N
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Description

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyloxyphenyl group attached to a furan ring through a carbohydrazide linkage, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2,5-dimethylfuran-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide stands out due to its unique combination of a benzyloxyphenyl group and a furan ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-15-11-20(16(2)26-15)21(24)23-22-13-18-9-6-10-19(12-18)25-14-17-7-4-3-5-8-17/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+

InChI Key

PULVDPBGOYFFJX-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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